3-chloro-4-nitrocyclopenta[a]indene
Description
Properties
IUPAC Name |
1-chloro-8-nitrocyclopenta[a]indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2/c13-9-5-4-8-6-7-2-1-3-10(14(15)16)12(7)11(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAJVFWTQRHITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=CC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cyclopenta[a]indene Derivatives
The parent structure, cyclopenta[a]indene, is a bicyclic system with a planar 8π-electron configuration, enabling aromatic stabilization upon proton loss to form a 10π-electron system . Derivatives like 4,7-Methanocyclopenta[a]indene (PIN name per IUPAC guidelines) highlight the structural diversity achievable through functionalization. Key comparisons include:
Key Findings :
- The chlorine and nitro groups in 3-chloro-4-nitrocyclopenta[a]indene likely enhance electrophilic substitution reactivity compared to the parent compound, as seen in chlorinated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) .
- Nitro groups typically reduce solubility in non-polar solvents but improve thermal stability, a trait critical for polymer applications .
Chlorinated Indene Derivatives
Chlorinated indenes, such as 3-chloro-N-phenyl-phthalimide , demonstrate the impact of halogenation on reactivity and synthetic utility. For example:
- 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, requiring high purity to avoid side reactions during polymerization .
- In contrast, 3-chloro-4-nitrocyclopenta[a]indene’s fused ring system may offer superior rigidity for high-temperature polymers but poses challenges in purification, akin to indene dimerization products .
Reactivity Comparison :
| Reaction Type | 3-Chloro-N-phenyl-phthalimide | 3-Chloro-4-nitrocyclopenta[a]indene (Inferred) |
|---|---|---|
| Electrophilic Substitution | Moderate (Cl deactivates ring) | High (Nitro group directs meta substitution) |
| Thermal Stability | Stable up to 250°C | Likely higher due to nitro group |
Nitro-Substituted PAHs
Nitro groups in PAHs, such as nitroindenes, are known to alter electronic properties. For instance:
- Nitroindenes exhibit strong electron-withdrawing effects, reducing HOMO-LUMO gaps and enabling applications in optoelectronics .
- In 3-chloro-4-nitrocyclopenta[a]indene, the combined electron-withdrawing effects of Cl and NO₂ may synergistically enhance oxidative stability, a feature critical for catalytic systems .
Q & A
Q. What are the most reliable synthetic methodologies for 3-chloro-4-nitrocyclopenta[a]indene, and how can intermediates be characterized?
A multistep synthesis protocol involving heterocycle-fused indenes is recommended. For example, cyclopenta[a]indene derivatives can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, followed by nitration and chlorination. Key intermediates (e.g., alkoxyphenylpropanoic acid derivatives) should be characterized using single-crystal X-ray diffraction (to confirm regiochemistry) and HPLC-MS (to verify purity) .
Q. How can spectral discrepancies in characterizing 3-chloro-4-nitrocyclopenta[a]indene be resolved?
- NMR : Use heteronuclear multiple-bond correlation (HMBC) to resolve overlapping signals caused by aromatic protons in the fused indene system.
- IR : Assign nitro group stretching frequencies (1520–1350 cm⁻¹) and C–Cl vibrations (750–550 cm⁻¹) with caution, as solvent polarity may shift peaks .
- X-ray crystallography : Validate bond lengths (e.g., C–Cl: ~1.72 Å; C–NO₂: ~1.48 Å) against computational models .
Q. What are the key reactivity patterns of the nitro and chloro substituents in this compound?
The nitro group acts as a strong electron-withdrawing meta-director, while the chloro group is a weaker ortho/para-director. In electrophilic substitution (e.g., sulfonation), the nitro group dominates regioselectivity. For nucleophilic reactions (e.g., SNAr), the chloro substituent is more reactive under basic conditions. Monitor competing pathways using kinetic studies .
Advanced Research Questions
Q. How does the fused cyclopenta-indene system influence regioselectivity in catalytic cross-coupling reactions?
The strained cyclopenta ring increases reactivity at the indene’s α-position. In Suzuki-Miyaura coupling, palladium catalysts favor coupling at the nitro-substituted carbon due to electronic effects. Use DFT calculations to map electron density distributions and predict sites for functionalization .
Q. What computational models best predict the compound’s stability under thermal or photolytic conditions?
Employ time-dependent density functional theory (TD-DFT) to simulate nitro group decomposition pathways (e.g., NO₂ → NO elimination). Compare results with experimental thermogravimetric analysis (TGA) data and UV-vis spectra to validate photostability .
Q. How can biological activity assays be designed for this compound, given structural analogs like laropiprant?
Laropiprant (a cyclopenta[b]indole derivative) targets prostaglandin D2 receptors. Use molecular docking to hypothesize binding interactions between 3-chloro-4-nitrocyclopenta[a]indene and similar targets. Validate with in vitro assays (e.g., COX-2 inhibition) and compare IC₅₀ values to establish structure-activity relationships (SAR) .
Q. How to address contradictions in reported spectral data for nitro-aromatic compounds like this one?
Re-evaluate experimental conditions (e.g., solvent polarity, temperature) that affect nitro group resonance. For example, DMSO-d₆ may cause peak broadening in ¹H NMR due to hydrogen bonding. Cross-reference with solid-state NMR or Raman spectroscopy to isolate environmental effects .
Q. What crystallization strategies improve single-crystal yield for X-ray studies of halogenated indenes?
Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to reduce lattice defects. For halogen bonding, co-crystallize with iodine-containing auxiliaries (e.g., 1,4-diiodotetrafluorobenzene) to stabilize the crystal lattice .
Q. How do environmental factors (pH, light) influence the degradation of the nitro group in aqueous media?
Under UV light, the nitro group undergoes photoreduction to amine intermediates, confirmed by LC-MS/MS . At pH > 9, hydrolysis competes with denitration. Use HPLC-DAD to track degradation products and propose mechanisms via isotopic labeling (¹⁵N) .
Q. What structural modifications enhance the compound’s utility in material science applications?
Introduce electron-deficient substituents (e.g., trifluoromethyl) to improve thermal stability. Compare glass transition temperatures (Tg) via DSC and correlate with π-stacking interactions observed in XRD .
Data Contradiction Analysis
- Spectral Assignments : Discrepancies in IR frequencies (e.g., 1350 vs. 1380 cm⁻¹ for NO₂) may arise from polymorphism. Use variable-temperature FTIR to assess conformational flexibility .
- Reactivity Outcomes : Conflicting yields in nitration could stem from trace metal impurities. Implement ICP-MS to quantify residual catalysts and optimize purification protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
